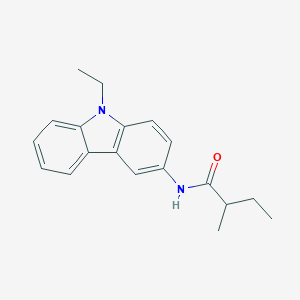
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide, also known as EB-1020, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. EB-1020 belongs to the family of carbazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide is not fully understood. However, it has been suggested that this compound acts on the cholinergic system by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(9-ethylcarbazol-3-yl)-2-methylbutanamide in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound has been extensively studied in preclinical models, which makes it a well-characterized compound for future studies. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to administer in some experimental settings.
Orientations Futures
There are several future directions for the study of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide. One area of interest is its potential as a therapeutic agent for neurological disorders. Further preclinical studies are needed to determine the optimal dose and administration route for this compound in these disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Another area of interest is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Overall, the study of this compound has the potential to lead to the development of new treatments for neurological disorders.
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for the treatment of neurological disorders. Its high purity and well-characterized properties make it a suitable compound for future studies. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis method of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide involves the reaction of 9-ethylcarbazole with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis process has been optimized to ensure high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to exhibit neuroprotective and anti-inflammatory properties, which make it a potential candidate for the treatment of these disorders.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide |
InChI |
InChI=1S/C19H22N2O/c1-4-13(3)19(22)20-14-10-11-18-16(12-14)15-8-6-7-9-17(15)21(18)5-2/h6-13H,4-5H2,1-3H3,(H,20,22) |
Clé InChI |
UTYUIYZGDGOFKM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
SMILES canonique |
CCC(C)C(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-isopentylbenzamide](/img/structure/B309441.png)
![Propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B309443.png)
![Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309446.png)
![Methyl 3-methoxy-4-[(2-methoxybenzoyl)oxy]benzoate](/img/structure/B309447.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309448.png)
![Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309449.png)
![4-chloro-N-isobutyl-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B309450.png)
![Propyl 3-methoxy-4-[(2-methoxybenzoyl)oxy]benzoate](/img/structure/B309451.png)
![4-chloro-N-(4-fluorophenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309453.png)
![N-(3-methylphenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309454.png)
![N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309456.png)
![N-(2,4-dimethylphenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309457.png)
![4-chloro-N-isopentyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309459.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309462.png)